
2-Amino-5-chloro-3-fluoropyridine
概要
説明
“2-Amino-5-chloro-3-fluoropyridine” is a chemical compound with the formula C₅H₄ClFN₂ . It is a white to pale cream crystalline powder . This compound is also known as 5-Chloro-3-fluoropyridin-2-amine or 5-Chloro-3-fluoro-2-pyridylamine .
Synthesis Analysis
“2-Amino-5-chloro-3-fluoropyridine” is used in the synthesis of active pharmaceutical ingredients (APIs). These APIs include inhibitors of cyclin-dependent kinase for cancer treatments and disruptors of glucokinase-glucokinase regulatory protein for type II diabetes mellitus .
Molecular Structure Analysis
The molecular weight of “2-Amino-5-chloro-3-fluoropyridine” is 146.55 g/mol . The most stable, optimized structure of the molecule was predicted by the density functional theory calculations using the B3LYP method with cc-pVQZ basis set .
Chemical Reactions Analysis
The reaction of “2-Amino-5-chloro-3-fluoropyridine” with copper (II) halides in neutral or acidic media gave the complexes (3,5-FCAP)2CuX2 and (3,5-FCAPH)2CuX4 (X = Cl, Br). Variable temperature magnetic susceptibility reveals anti-ferromagnetic interactions, J, ranging from -0.9 to -31.3 K .
Physical And Chemical Properties Analysis
“2-Amino-5-chloro-3-fluoropyridine” appears as white to pale cream crystals or powder . The assay (GC) is ≥97.5% . The melting point is between 95 and 97 °C .
科学的研究の応用
Medicinal Chemistry
2-Amino-5-chloro-3-fluoropyridine: is utilized in the synthesis of active pharmaceutical ingredients (APIs). It serves as a precursor for the development of inhibitors targeting cyclin-dependent kinases, which are pivotal in cancer treatment strategies . Additionally, it’s used in creating disruptors of the glucokinase-glucokinase regulatory protein interaction, offering therapeutic avenues for type II diabetes mellitus .
Agriculture
In the agricultural sector, this compound finds application as a starting material for synthesizing certain herbicides and insecticides. Its structural properties allow for the creation of compounds that can selectively target and control pest populations, contributing to crop protection and yield enhancement .
Material Science
2-Amino-5-chloro-3-fluoropyridine: can easily coordinate to copper centers, which is beneficial in material science for creating organometallic complexes. These complexes exhibit antiferromagnetic interactions, which are significant in the study of magnetic materials and could have implications for the development of new types of electronic devices .
Environmental Science
While specific applications in environmental science are not directly cited, the compound’s role in the synthesis of herbicides and insecticides indirectly suggests its relevance. The careful design and application of such chemicals can help manage environmental pests in a controlled manner, potentially reducing the ecological footprint of chemical use in agriculture .
Analytical Chemistry
The compound’s ability to form complexes with metals like copper can be exploited in analytical chemistry for the development of new analytical reagents or methodologies. These could be used for detecting or quantifying metal ions in various samples, which is crucial for environmental monitoring and industrial quality control .
Pharmaceutical Research
In pharmaceutical research, 2-Amino-5-chloro-3-fluoropyridine is instrumental in the synthesis of molecules that can modulate biological pathways. Its role in the development of kinase inhibitors and metabolic pathway disruptors underscores its importance in the discovery and optimization of new drugs .
Industrial Applications
The high purity and specific chemical structure of 2-Amino-5-chloro-3-fluoropyridine make it a valuable compound in industrial chemistry. It can be used to synthesize a variety of specialized chemicals that serve as intermediates in the production of more complex compounds used across different industries .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
将来の方向性
特性
IUPAC Name |
5-chloro-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUPPVDVOFJSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470231 | |
| Record name | 2-Amino-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-fluoropyridine | |
CAS RN |
246847-98-3 | |
| Record name | 2-Amino-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing and characterizing copper(II) complexes with 2-amino-5-chloro-3-fluoropyridine?
A1: This research sheds light on the coordination behavior of 2-amino-5-chloro-3-fluoropyridine, a halogenated pyridine derivative. Understanding how this ligand interacts with metal ions like copper(II) provides valuable insights into its potential applications. Specifically, the study successfully prepared and characterized four new compounds: [(2-amino-5-chloro-3-fluoropyridine)2CuCl2], [(2-amino-5-chloro-3-fluoropyridine)2CuBr2], (2-amino-5-chloro-3-fluoropyridinium)2[CuCl4], and (2-amino-5-chloro-3-fluoropyridinium)2[CuBr4]. [] These complexes exhibit distinct structural motifs, ranging from halide-bridged chains and dimers to rectangular sheets. [] Such structural diversity is crucial for investigating structure-property relationships, which is fundamental in materials science and coordination chemistry.
Q2: What magnetic properties were observed in these copper(II) complexes, and what do they tell us?
A2: All four synthesized compounds displayed anti-ferromagnetic interactions, as revealed by temperature-dependent magnetic susceptibility measurements. [] The strength of these interactions, quantified by the J/kB values, varied significantly depending on the specific halide and the resulting structural arrangement. [] This finding highlights the crucial role of halide bridges and overall structure in dictating the magnetic properties of these complexes. The study provides valuable data for researchers exploring the design and synthesis of new magnetic materials using tailored ligands and metal centers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





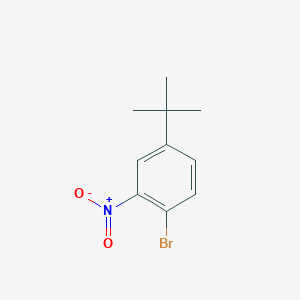
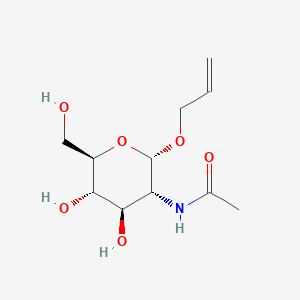
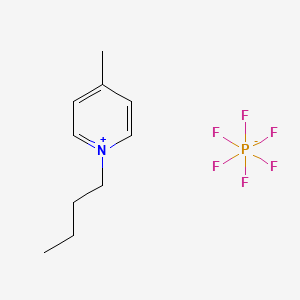
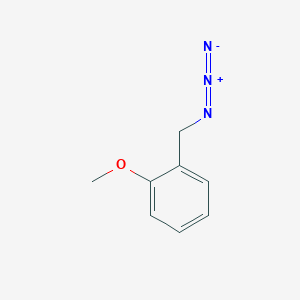



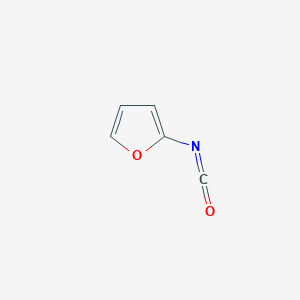
![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
